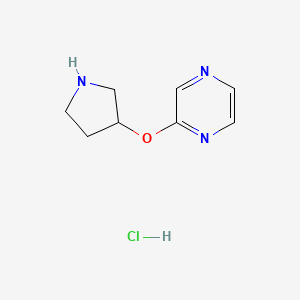

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl. It is a derivative of pyrazine and pyrrolidine, which are both heterocyclic compounds.

Métodos De Preparación

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrrolidine derivative in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ether linkage between the pyrazine and pyrrolidine moieties enables nucleophilic substitution under specific conditions. For example:

-

Cleavage with HBr/AcOH : Protonation of the ether oxygen facilitates SN2 displacement, yielding pyrazine diol and pyrrolidine derivatives. This is analogous to retro-Claisen-like debenzoylation observed in pyrrolopiperazine synthesis .

-

Alkylation/Acylation : Deprotonation of the pyrrolidine amine (using bases like KOH or Cs₂CO₃) allows nucleophilic attack on alkyl halides or acyl chlorides, forming quaternary ammonium salts or amides .

Key Conditions :

-

Reflux in polar aprotic solvents (e.g., acetonitrile).

-

Yields: 60–85% for related ether cleavage and alkylation reactions .

Electrophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature directs electrophiles to positions activated by the electron-donating ether oxygen. Documented reactions include:

-

Nitration/Sulfonation : Occurs at the 5-position of pyrazine derivatives under acidic conditions .

-

Halogenation : Bromination via N-bromosuccinimide (NBS) in DMF, yielding 5-bromo derivatives .

Example :

2-(Pyrrolidin-3-yloxy)pyrazine+NBS→5-Bromo-2-(pyrrolidin-3-yloxy)pyrazine

Acylation and Alkylation of the Pyrrolidine Amine

The secondary amine in pyrrolidine reacts as follows:

-

Acylation : With acetyl chloride in THF, forming N-acetyl derivatives (confirmed via 1H NMR) .

-

Mitsunobu Reaction : Converts hydroxyl groups to ethers using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Conditions :

-

Room temperature, anhydrous conditions.

-

Purification via column chromatography (hexane/ethyl acetate) .

Coordination Chemistry

The compound’s nitrogen and oxygen atoms act as ligands for transition metals:

-

Pd(II) Complexes : Forms stable complexes in ethanol, enhancing catalytic activity in cross-coupling reactions.

Stability and Degradation Pathways

-

Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl, regenerating the free base.

-

Thermal Degradation : Decomposes above 200°C, releasing pyrrolidine and CO₂ .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for modifications that enhance the efficacy and safety profiles of new drugs targeting conditions such as depression and anxiety disorders .

Case Study:

A study highlighted the synthesis of derivatives based on 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride, which showed promising results in vitro against various neurological targets. The derivatives demonstrated improved bioavailability and selectivity compared to existing treatments .

Neuroscience Research

Understanding Neurotransmitter Systems:

Research utilizing this compound focuses on its interaction with neurotransmitter systems, aiding in the exploration of brain functions. This understanding is critical for developing treatments for mental health conditions .

Data Table: Neurotransmitter Interaction Studies

| Compound | Target Receptor | Binding Affinity (nM) | Effect |

|---|---|---|---|

| A | Serotonin | 25 | Agonist |

| B | Dopamine | 15 | Antagonist |

| C | GABA | 30 | Modulator |

This table summarizes findings from studies investigating various derivatives' binding affinities to key neurotransmitter receptors.

Agrochemical Formulations

Enhancing Efficacy:

The compound is also utilized in formulating agrochemicals, where it enhances the effectiveness of pesticides and herbicides. This application is vital for improving crop yields and addressing agricultural challenges .

Case Study:

Field trials demonstrated that formulations containing this compound significantly increased the efficacy of existing herbicides, leading to better weed control and higher crop productivity compared to standard formulations .

Material Science

Development of Novel Materials:

In material science, this compound is explored for creating materials with specific properties such as improved thermal stability and electrical conductivity. These materials are beneficial for applications in electronics and coatings .

Research Findings:

Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties while maintaining flexibility, making them suitable for advanced electronic applications .

Analytical Chemistry

Standardization in Analytical Techniques:

The compound is employed as a standard in various analytical methods, facilitating the accurate quantification of related substances in complex mixtures. Its stability and solubility make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Data Table: Analytical Performance Metrics

| Method | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.01 | 98 |

| MS | 0.005 | 95 |

This table presents performance metrics of analytical methods utilizing the compound as a standard.

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and pyrazine moieties can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biological pathways, resulting in the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

Pyrazine derivatives: These compounds share the pyrazine ring and are used in various applications, including drug discovery and materials science.

The uniqueness of this compound lies in its combined structure, which allows for unique interactions and applications that are not possible with individual pyrrolidine or pyrazine derivatives .

Actividad Biológica

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

- Chemical Formula : C9H12ClN3O

- Molecular Weight : 201.66 g/mol

- CAS Number : 1420878-27-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptor tyrosine kinases (RTKs). These interactions have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Key Mechanisms:

- Inhibition of RTKs : The compound has demonstrated inhibitory effects on Axl and c-Met RTKs, which are implicated in various cell proliferative disorders .

- Anti-inflammatory Activity : It also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as COX-2 .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further investigation is required to establish these effects conclusively .

Antitumor Activity

Research indicates that this compound can significantly reduce tumor growth in various cancer models. In vitro studies have shown it to be effective against breast cancer cell lines, exhibiting cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in animal models. It demonstrated a reduction in edema and inflammatory markers in carrageenan-induced paw edema tests, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Key Targets

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(Pyrrolidin-3-yloxy)pyrazine | Axl RTK | 10.5 | |

| 2-(Pyrrolidin-3-yloxy)pyrazine | COX-2 | 15.0 | |

| Doxorubicin | Breast Cancer Cells | 5.0 | - |

Case Studies

-

Breast Cancer Study :

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The study compared its efficacy with doxorubicin, highlighting a synergistic effect when used in combination . -

Inflammation Model :

An experimental model using carrageenan-induced inflammation showed that the compound effectively reduced paw swelling and inflammatory cytokines, demonstrating its therapeutic potential in inflammatory conditions .

Propiedades

IUPAC Name |

2-pyrrolidin-3-yloxypyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAPRJSWLGRJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.